

A Comprehensive Technical Review of Stilbene Glycosides: Focus on Pinostilbenoside

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Compound of Interest		
Compound Name:	Pinostilbenoside	
Cat. No.:	B042078	Get Quote

This technical guide offers an in-depth review of stilbene glycosides, a class of plant secondary metabolites, with a particular focus on **pinostilbenoside**. Stilbenes are phytoalexins, compounds produced by plants as a defense mechanism against stressors like infections and UV radiation.[1][2] Their fundamental structure is a 1,2-diphenylethylene backbone, which can undergo various modifications such as hydroxylation, methoxylation, and glycosylation, leading to a wide diversity of compounds with significant biological potential.[1] Glycosylation, the attachment of a sugar moiety, is known to enhance the water solubility, stability, and bioavailability of stilbenes, making their glycosides particularly interesting for therapeutic applications.[1]

Pinostilbenoside: Chemical and Physical Properties

Pinostilbenoside is a stilbene glycoside that has been isolated from the bark of conifers such as Pinus cembra L. and Pinus koraiensis.[1] It is the glycosylated form of pinostilbene (3-hydroxy-5-methoxy-stilbene). The addition of a glucose unit significantly alters its physicochemical properties compared to its aglycone.

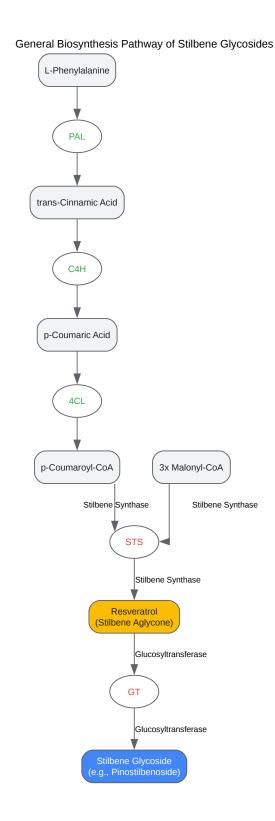


Property	Value	Source
Chemical Name	beta-D-Glucopyranoside, 4- [(1E)-2-(3-hydroxy-5- methoxyphenyl)ethenyl]phenyl	Generic
Molecular Formula	C21H24O8	Generic
Molecular Weight	404.41 g/mol	Generic
CAS Number	58762-96-2	Generic
Appearance	Powder	Generic
Solubility	Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate	Generic

Biosynthesis of Stilbene Glycosides

Stilbenes are synthesized in plants via the phenylpropanoid pathway, which is a major route for the production of numerous phenolic compounds. The pathway begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to a cinnamoyl-CoA derivative, such as p-coumaroyl-CoA. The key enzyme, stilbene synthase (STS), then catalyzes the condensation of this CoA-ester with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 stilbene backbone, with resveratrol being a primary product. This aglycone can then be modified by other enzymes, including glucosyltransferases, which attach a sugar moiety to form the corresponding stilbene glycoside, such as pinostilbenoside.





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Fig. 1: General Biosynthesis Pathway of Stilbene Glycosides.



Biological and Pharmacological Activities

Stilbene glycosides exhibit a wide range of biological activities, including antioxidant, antitumor, and anti-inflammatory effects.[1][3]

Antioxidant Activity

The antioxidant capacity of stilbenes is often attributed to their phenolic hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals. While glycosylation can sometimes reduce this activity by blocking a hydroxyl group, the resulting compounds often retain significant potential. The antioxidant activity of **pinostilbenoside** and its analogue resveratroloside, isolated from Pinus cembra bark, has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]

Compound	Concentration	DPPH Scavenging Activity (%)	Source
Pinostilbenoside	500 μg/mL	16.51 ± 0.69	[1][2]
Resveratroloside	500 μg/mL	19.34 ± 0.22	[1][2]
Raw Pinus cembra Bark Extract	500 μg/mL	93.42 ± 0.16	[1][2]

Table 1: DPPH Radical Scavenging Activity of Stilbene Glycosides.

Antitumor and Cytotoxic Activity

Stilbene glycosides have demonstrated promising efficacy in reducing the viability and suppressing the proliferation of cancer cells.[1] Studies on human cervical carcinoma (HeLa) cells show that both resveratroloside and **pinostilbenoside** induce cytotoxic effects.[1] **Pinostilbenoside**, in particular, was found to increase the number of dead cells through non-apoptotic mechanisms and reduce cell proliferation.[1]



Compound	Concentration (µg/mL)	HeLa Cell Viability (%)	Source
Pinostilbenoside	25	69.83 ± 1.63	[1][2]
50	54.40 ± 2.65	[1][2]	
Resveratroloside	25	73.17 ± 1.22	[1][2]
50	66.83 ± 2.11	[1][2]	

Table 2: Effect of Stilbene Glycosides on HeLa Cell Viability after 48h exposure.

Anti-inflammatory Activity

Stilbenes are recognized for their anti-inflammatory properties, often exerted by modulating key signaling pathways like NF-kB and MAPKs.[3][4] For instance, piceid (resveratrol-3-O-glucoside) can reduce inflammation in LPS-stimulated macrophages.[3] The aglycone of **pinostilbenoside**, pinostilbene, has been shown to inhibit inflammatory processes by modulating the PI3K/Akt pathway.[5] While direct quantitative data for **pinostilbenoside**'s anti-inflammatory action is emerging, the activity of related compounds suggests strong potential. For example, some stilbenes have shown potent inhibition of nitric oxide (NO) production in LPS-induced macrophages with IC50 values in the low micromolar range.[6]

Modulation of Cellular Signaling Pathways

The therapeutic effects of stilbenes are underpinned by their ability to interact with and modulate critical intracellular signaling pathways.[1] The aglycone of **pinostilbenoside**, pinostilbene, has been identified as an inhibitor of the PI3K/Akt signaling pathway, which is crucial in regulating cell proliferation, survival, and epithelial-mesenchymal transition (EMT)—a key process in fibrosis and cancer metastasis.[5] By inhibiting the phosphorylation of PI3K and its downstream target Akt, pinostilbene can suppress TGF-β1-induced EMT in lung epithelial cells, suggesting a therapeutic avenue for pulmonary fibrosis.[5]



Modulation of the PI3K/Akt Signaling Pathway by Pinostilbene Growth Factor (e.g., TGF-β1) PIP2 Pinostilbene Receptor Tyrosine Kinase Inhibits phosphorylation Activates PI3K Inhibits phosphorylation PIP3 Activates Akt Activates/Inhibits Downstream Effectors (e.g., mTOR, GSK-3β) Cellular Responses (Proliferation, Survival, EMT)

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